molecular formula C11H20N2O3 B2848492 Methyl 4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxylate CAS No. 2310011-18-6

Methyl 4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxylate

Cat. No. B2848492
CAS RN: 2310011-18-6
M. Wt: 228.292
InChI Key: VNHOYACEWUEGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxylate, also known as THF-DAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. THF-DAP is a cyclic diazepane derivative that has a tetrahydrofuran ring incorporated into its structure, which gives it a distinct structure and reactivity. In recent years, THF-DAP has been extensively studied for its potential use in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

  • Synthesis of Isochromene Derivatives :

    • Methyl 4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxylate has been used in the synthesis of isochromene derivatives. 4-Diazoisochroman-3-imines, as metal carbene precursors, reacted with alkenes and conjugated dienes to form spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b] azepines (Ren et al., 2017).
  • Ring Expansion to Form Diazepines :

    • Research demonstrated the use of the compound in the synthesis of 1,3-diazepines. A study detailed a process where reactions with nucleophiles led to the formation of polysubstituted 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones (Fesenko et al., 2015).
  • Synthesis of Rho–Kinase Inhibitor Intermediate :

    • This compound was pivotal in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-di­azepane-1-carboxylate, a key intermediate in the Rho–kinase inhibitor K-115 (Gomi et al., 2012).
  • Solid-Phase Synthesis of Quinoxalines :

    • The compound found application in the solid-phase synthesis of quinoxalines, demonstrating its versatility in organic synthesis (Attanasi et al., 2001).
  • Synthesis of Tetrahydrofuran Derivatives :

    • It was used in the synthesis of functionalized furan derivatives, indicating its role in creating structurally diverse organic compounds (Brückner & Reissig, 1985).
  • Creation of Heterocyclic Derivatives :

    • A study illustrated its use in generating N-heterocycle-fused tetrahydro-1,4-diazepinones, showcasing the compound's utility in heterocyclic chemistry (Dzedulionytė et al., 2022).

properties

IUPAC Name

methyl 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-15-11(14)13-5-2-4-12(6-7-13)10-3-8-16-9-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHOYACEWUEGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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